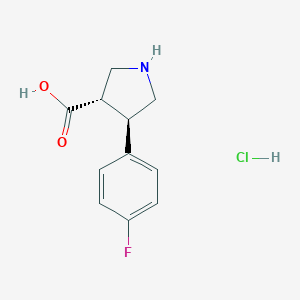

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1330750-50-9) is a fluorinated pyrrolidine derivative widely utilized in pharmaceutical research due to its structural versatility. The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group at the 4-position and a carboxylic acid moiety at the 3-position, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₁₁H₁₃ClFNO₂, with a molecular weight of 245.68 g/mol . The compound is stored under inert conditions at room temperature and is associated with hazard statements H302, H315, H319, and H335, indicating risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

Properties

CAS No. |

1330750-50-9 |

|---|---|

Molecular Formula |

C11H13ClFNO2 |

Molecular Weight |

245.68 g/mol |

IUPAC Name |

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |

InChI Key |

ABOVCUXVEBGHCL-BAUSSPIASA-N |

SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |

Synonyms |

(DL)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride |

Origin of Product |

United States |

Biological Activity

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has the molecular formula C11H13ClFNO2 and a molecular weight of approximately 245.68 g/mol. The compound features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties .

The biological activity of trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures can influence serotonin and dopamine receptors, which are critical in managing mood disorders such as depression and anxiety. The exact mechanism involves binding to specific receptors, modulating their activity, and potentially altering signal transduction pathways.

Antimicrobial Properties

Research indicates that trans-4-(4-Fluorophenyl)pyrrolidine derivatives exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, indicating strong antibacterial properties .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Trans-4-(4-Fluorophenyl)pyrrolidine derivative | 0.0039 - 0.025 | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | Various pathogens |

Neuropharmacological Effects

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has been investigated for its potential neuropharmacological effects. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter systems effectively. Specifically, it may enhance serotonin receptor activity, contributing to antidepressant-like effects in preclinical models .

Case Studies and Research Findings

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including trans-4-(4-fluorophenyl) variants. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like S. aureus .

- Neuropharmacological Investigation : A study explored the effects of trans-4-(4-Fluorophenyl)pyrrolidine on serotonin receptors in rodent models. The findings suggested that the compound could enhance serotonergic transmission, leading to improved mood-related behaviors.

Scientific Research Applications

Pharmaceutical Development

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is utilized as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow for modifications that enhance drug efficacy and reduce side effects.

Case Study : Research has shown that derivatives of this compound exhibit activity on neurotransmitter systems, which is crucial for developing treatments for conditions such as depression and anxiety .

Neuroscience Research

This compound plays a vital role in neuroscience studies, particularly in understanding neurotransmitter mechanisms. It is often used to explore the effects of various compounds on serotonin and dopamine receptors.

Research Example : A study investigated the modulation of serotonin receptors by compounds similar to trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, highlighting its potential in treating mood disorders .

Analytical Chemistry

In analytical chemistry, this compound is employed to quantify drug levels in biological samples. It aids pharmacokinetic studies by providing accurate measurements necessary for understanding drug metabolism and efficacy.

| Application | Method | Purpose |

|---|---|---|

| Quantification | High-Performance Liquid Chromatography (HPLC) | Measure drug levels in plasma |

| Pharmacokinetics | Mass Spectrometry | Analyze metabolic pathways |

Medicinal Chemistry

Medicinal chemists utilize this compound to study structure-activity relationships (SAR) that inform the design of new therapeutic agents. By modifying its structure, researchers can optimize the pharmacological profiles of new drugs.

Example : The modification of trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has led to the development of compounds with improved selectivity for specific biological targets .

Biochemical Assays

This compound is also used in biochemical assays to evaluate the biological activity of new compounds. It provides insights into their therapeutic potential by assessing interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs, focusing on substituent variations, molecular weights, and purity:

| Compound Name | Substituent (Position) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| Trans-4-(4-Fluorophenyl) (Main Compound) | 4-Fluoro (para) | 1330750-50-09 | C₁₁H₁₃ClFNO₂ | 245.68 | >95% |

| Trans-4-(2-Fluorophenyl) | 2-Fluoro (ortho) | 1820569-65-0 | C₁₁H₁₃ClFNO₂ | 245.68 | 95% |

| Trans-4-(3-Fluorophenyl) | 3-Fluoro (meta) | 1284227-02-6 | C₁₁H₁₃ClFNO₂ | 245.68 | 95% |

| Trans-4-(4-Chlorophenyl) | 4-Chloro (para) | 1227844-81-6 | C₁₁H₁₂ClNO₂·HCl | 262.13 | N/A |

| Trans-4-(2-Chlorophenyl) | 2-Chloro (ortho) | 1820581-20-1 | C₁₁H₁₃Cl₂NO₂ | 262.13 | N/A |

| Trans-4-(4-Methoxyphenyl) | 4-Methoxy (para) | 1049978-93-9 | C₁₂H₁₆ClNO₃ | 257.50 | N/A |

| Trans-4-(2-Trifluoromethylphenyl) | 2-CF₃ (ortho) | 1049978-59-7 | C₁₂H₁₂ClF₃NO₂ | ~294.50* | 95%+ |

*Note: Molecular weight calculated based on formula C₁₂H₁₂ClF₃NO₂.

Key Observations:

- Fluoro Isomers : The 2-, 3-, and 4-fluoro isomers share identical molecular formulas and weights, differing only in substituent position. Para-fluoro substitution (main compound) is electronically distinct due to symmetrical resonance effects, whereas ortho-fluoro introduces steric hindrance near the pyrrolidine ring .

- Chloro Derivatives : Chloro substitution increases molecular weight (~262 g/mol vs. 245.68 g/mol for fluoro analogs) due to chlorine’s higher atomic mass. The 2-chloro derivative (ortho) may exhibit reduced solubility compared to para-substituted analogs due to steric effects .

- Conversely, the 2-trifluoromethyl group (C₁₂H₁₂ClF₃NO₂) is strongly electron-withdrawing, which may influence reactivity in synthetic pathways .

Chemical Reactivity and Functional Group Impact

- Chloro substituents exert similar but weaker effects due to lower electronegativity . Methoxy Group: The para-methoxy group donates electron density via resonance, which could reduce the carboxylic acid’s acidity compared to halogenated analogs .

Availability and Purity

Notes

Safety : Handle all hydrochloride salts with precautions for respiratory and dermal exposure. Use personal protective equipment (PPE) as specified in GHS guidelines .

Synthesis : Boc-protected analogs (e.g., CAS 851485-00-2) are intermediates for deprotection studies, offering flexibility in derivatization .

Applications : Fluorinated pyrrolidines are key scaffolds in drug discovery, particularly for CNS targets due to their ability to cross the blood-brain barrier .

Preparation Methods

Rhodium-Catalyzed Cyclization and Hydrogenation

The cornerstone synthesis, described in US Patent 8,344,161B2, employs a rhodium-based asymmetric hydrogenation strategy. The process begins with the preparation of a β,γ-alkynoic acid ester precursor, (4-fluorophenyl)-propynoic acid ethyl ester. Cyclization under acidic conditions generates a dihydropyrrole intermediate, which undergoes enantioselective hydrogenation using a chiral rhodium catalyst.

The catalytic system utilizes [Rh(nbd)₂]BF₄ (nbd = norbornadiene) paired with (S,S)-Et-DuPhos ((S,S)-1,2-bis(tert-butylmethylphosphino)ethane). This combination achieves >99.9% enantiomeric excess (ee) at 50°C under 50 bar H₂ pressure in tetrahydrofuran (THF). Key parameters include:

-

Catalyst loading : 0.5 mol% Rh

-

Substrate concentration : 0.2 M in THF

-

Reaction time : 18–24 hours

Post-hydrogenation, the benzyl-protected amine is deprotected via hydrogenolysis (Pd/C, H₂, 3 bar), followed by hydrochloride salt formation using concentrated HCl in methanol. The final product precipitates with 99% chemical purity and <0.5% residual solvents.

Alternative Synthetic Pathways

Michael Addition-Cyclization Cascade

A non-patented approach involves a Michael addition between 4-fluorophenylmagnesium bromide and a β-nitroacrylate derivative. Cyclization with ethylenediamine under basic conditions (K₂CO₃, DMF) forms the pyrrolidine ring, though this method yields racemic mixtures requiring subsequent chiral resolution.

Enzymatic Resolution of Racemates

Racemic trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can be resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (3R,4S)-enantiomer in vinyl acetate, achieving 98% ee after kinetic resolution (48 hours, 30°C). However, this method’s 50% theoretical yield limits industrial adoption.

Process Optimization and Scalability

Solvent Systems and Temperature Control

The hydrogenation step’s efficiency correlates with solvent polarity. Comparative studies show:

| Solvent | Conversion (%) | ee (%) |

|---|---|---|

| THF | 99.8 | 99.9 |

| Ethanol | 95.2 | 98.7 |

| Dichloromethane | 88.4 | 97.1 |

THF optimizes both reaction rate and stereoselectivity due to its moderate polarity and catalyst stabilization capacity.

Catalyst Recycling and Cost Analysis

Rhodium recovery via precipitation (NaBH₄ reduction) and filtration achieves 92% metal reuse over five cycles. A cost breakdown for a 100 kg batch reveals:

| Component | Cost (USD/kg) |

|---|---|

| Rh catalyst | 12,400 |

| (S,S)-Et-DuPhos | 8,200 |

| Solvents | 1,050 |

| Total | 21,650 |

This underscores the need for ligand optimization to reduce phosphine costs.

Industrial-Scale Purification Protocols

Crystallization-Induced Diastereomer Resolution

Combining the free base with L-tartaric acid in ethanol/water (4:1) produces diastereomeric salts. Differential solubility enables isolation of the (3R,4S)-isomer with 99.5% purity after two recrystallizations.

Continuous Flow Chromatography

Simulated moving bed (SMB) chromatography using Chiralpak AD-H columns (20 μm, 250 × 4.6 mm) resolves racemates at 1.2 kg/day throughput. Mobile phase: hexane/ethanol/trifluoroacetic acid (80:20:0.1 v/v).

Analytical Characterization

Critical quality attributes are verified through:

-

HPLC : Chiralcel OD-3 column, 0.46 × 25 cm, 40°C

Mobile phase: n-hexane/ethanol (70:30) + 0.1% diethylamine

Retention times: (3R,4S) = 12.7 min, (3S,4R) = 14.2 min -

XRPD : Characteristic peaks at 2θ = 8.4°, 16.7°, 22.3° confirm polymorph Form I

-

Elemental Analysis :

Calculated for C₁₁H₁₃ClFNO₂: C 53.78%, H 5.33%, N 5.70%

Found: C 53.65%, H 5.41%, N 5.62%

Environmental and Regulatory Considerations

The process E-factor (kg waste/kg product) is 32.4, primarily from solvent use in hydrogenation and crystallization. Switching to 2-methyl-THF reduces the E-factor to 18.7 while maintaining ee >99.5%. Regulatory filings (EDMF Section 3.2.S.2.4) require validation of:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring. A common approach includes:

- Step 1 : Condensation of 4-fluorophenyl precursors with amines to form the pyrrolidine backbone.

- Step 2 : Functionalization of the pyrrolidine ring with a carboxylic acid group.

- Step 3 : Hydrochloride salt formation to enhance stability and solubility .

- Optimization : Reaction parameters (e.g., temperature, solvent polarity, catalyst selection) should be systematically tested using Design of Experiments (DoE) to maximize yield. For example, palladium catalysts in DMF or toluene are often effective for cyclization .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?

- Methodological Answer :

- Solubility : The hydrochloride salt form improves aqueous solubility, making it suitable for biological assays. Solubility tests in buffers (pH 4–7.4) are critical to avoid precipitation during in vitro studies .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions. HPLC or LC-MS monitors impurities, ensuring compliance with ICH guidelines .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm the trans-configuration and fluorophenyl substitution. Key signals:

- H: δ 3.2–3.5 ppm (pyrrolidine protons), δ 7.2–7.4 ppm (fluorophenyl aromatic protons) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) validate purity (>95% by area normalization) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or optimizing synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting optimal conditions (e.g., solvent effects, catalyst turnover) .

- Machine Learning : Train models on existing reaction datasets to predict yields or side products. Feature engineering includes descriptors like steric hindrance or fluorine’s electronic effects .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in enzyme assays)?

- Methodological Answer :

- Assay Validation : Confirm target specificity using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).

- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or compound batch purity. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Q. How can reactor design and process control improve scalability for gram-to-kilogram synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization). Real-time PAT (Process Analytical Technology) tools (e.g., inline FTIR) monitor reaction progress .

- Membrane Separation : Purify intermediates via nanofiltration, reducing solvent waste. Optimize parameters (e.g., transmembrane pressure, pore size) using CRDC subclass RDF2050104 frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.